molecular formula C23H31ClFN5O5S2 B14683339 3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31368-50-0

3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14683339
CAS No.: 31368-50-0
M. Wt: 576.1 g/mol
InChI Key: WNJZJDYLLHSMAS-UHFFFAOYSA-N
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Description

3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid typically involves multiple steps. One common approach is the nucleophilic substitution of cyanuric chloride with appropriate amines to form the triazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate as an acid scavenger, various amines for nucleophilic substitution, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield N-phenyl derivatives of the triazine core .

Scientific Research Applications

3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The triazine ring can bind to nucleic acids or proteins, disrupting their normal function. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of a triazine ring, sulfonyl fluoride group, and ethanesulfonic acid moiety.

Properties

CAS No.

31368-50-0

Molecular Formula

C23H31ClFN5O5S2

Molecular Weight

576.1 g/mol

IUPAC Name

3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H25ClFN5O2S.C2H6O3S/c1-21(2)27-19(24)26-20(25)28(21)16-11-10-15(18(22)13-16)8-4-3-6-14-7-5-9-17(12-14)31(23,29)30;1-2-6(3,4)5/h5,7,9-13H,3-4,6,8H2,1-2H3,(H4,24,25,26,27);2H2,1H3,(H,3,4,5)

InChI Key

WNJZJDYLLHSMAS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=CC(=CC=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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